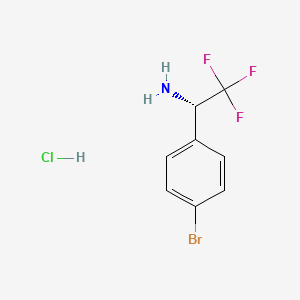

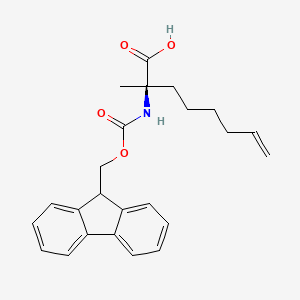

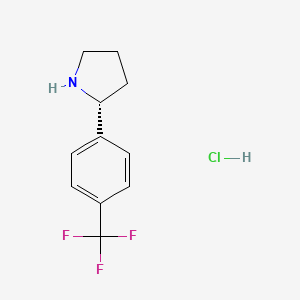

(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromophenylhydrazine hydrochloride is a similar compound that is used in scientific research . It’s a crystalline powder with a beige to grey to light brown color .

Chemical Reactions Analysis

The reactivity of a compound depends on its molecular structure. For instance, 4-[(4-bromophenyl)ethynyl]pyridine, a related compound, has been found to form various molecular architectures via self-assembly, Ullmann reaction, and pyridine coordination .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, etc. For instance, 4-Bromophenylhydrazine hydrochloride is a crystalline powder with a melting point of 210°C to 215°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Brominated Compounds

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a molecule structurally related to brominated phenyl compounds, has been developed. This compound is a key intermediate for the manufacture of flurbiprofen, showcasing the utility of brominated intermediates in pharmaceutical synthesis (Qiu et al., 2009).

Environmental Impact and Toxicology

Studies on 2,4,6-Tribromophenol, a widely produced brominated phenol, highlight the environmental presence and toxicological concerns of such compounds. This substance is an intermediate in the synthesis of brominated flame retardants and poses potential environmental and health risks (Koch & Sures, 2018).

Halogenated Compounds in Marine Red Algae

Marine red algae synthesize a variety of halogen-containing compounds, including brominated ones, which are derived from seawater components. These compounds seem to provide environmental advantages, possibly related to predator avoidance and antibiosis (Fenical, 1975).

Brominated Flame Retardants

The formation of dioxins and furans in the combustion of brominated flame retardants, including those related to (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride, is a significant concern. These compounds can emit toxic by-products during combustion processes (Zhang et al., 2016).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, which can be related to brominated phenyl compounds in terms of aromatic structuring, are used in optoelectronic materials. Incorporation of such fragments into π-extended conjugated systems is valuable for creating novel materials for electronic devices and luminescent elements (Lipunova et al., 2018).

Eigenschaften

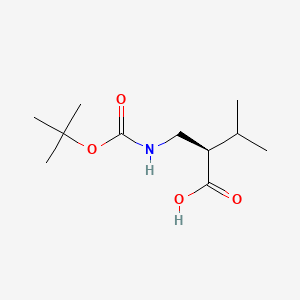

IUPAC Name |

(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESDERGPILUSRV-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(F)(F)F)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride | |

CAS RN |

336105-43-2 |

Source

|

| Record name | Benzenemethanamine, 4-bromo-α-(trifluoromethyl)-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336105-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

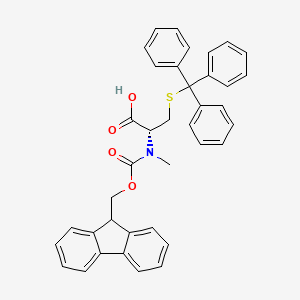

![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B591887.png)